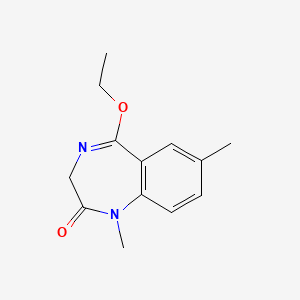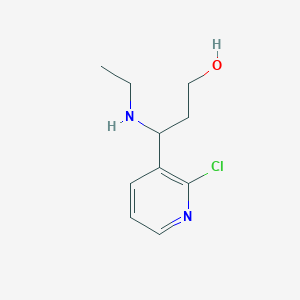
3-(2-Chloropyridin-3-yl)-3-(ethylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloropyridin-3-yl)-3-(ethylamino)propan-1-ol is an organic compound that features a chloropyridine ring and an ethylamino group attached to a propanol backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-3-yl)-3-(ethylamino)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and ethylamine.
Reaction Conditions: The reaction may involve nucleophilic substitution where the ethylamine reacts with 2-chloropyridine under basic conditions.
Intermediate Formation: The intermediate product is then subjected to further reactions to introduce the propanol group, possibly through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the propanol moiety can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloropyridine ring or to modify the ethylamino group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or modified amine products.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Biological Studies: Investigated for its interactions with biological targets such as enzymes or receptors.
Medicine
Pharmaceutical Development: Potential use in the development of drugs targeting specific diseases or conditions.
Industry
Chemical Industry: Used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(2-Chloropyridin-3-yl)-3-(ethylamino)propan-1-ol would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloropyridin-3-yl)-3-(methylamino)propan-1-ol
- 3-(2-Chloropyridin-3-yl)-3-(propylamino)propan-1-ol
- 3-(2-Chloropyridin-3-yl)-3-(butylamino)propan-1-ol
Uniqueness
The uniqueness of 3-(2-Chloropyridin-3-yl)-3-(ethylamino)propan-1-ol lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C10H15ClN2O |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
3-(2-chloropyridin-3-yl)-3-(ethylamino)propan-1-ol |
InChI |
InChI=1S/C10H15ClN2O/c1-2-12-9(5-7-14)8-4-3-6-13-10(8)11/h3-4,6,9,12,14H,2,5,7H2,1H3 |
InChI Key |
JMBLUZPRFOXZNT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CCO)C1=C(N=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Aminopropanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13950899.png)
![Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]-](/img/structure/B13950910.png)
![3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methylidene]propanedioate](/img/structure/B13950916.png)

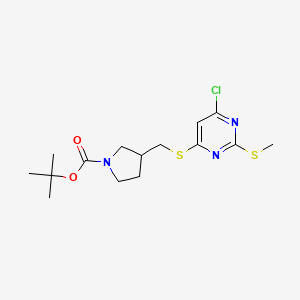
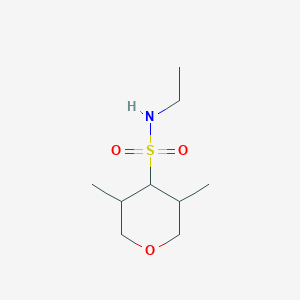
![ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate](/img/structure/B13950938.png)
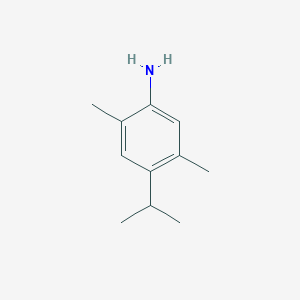

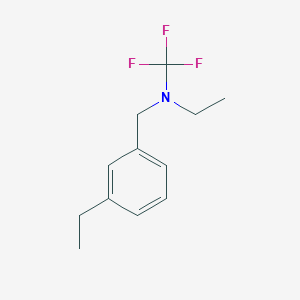
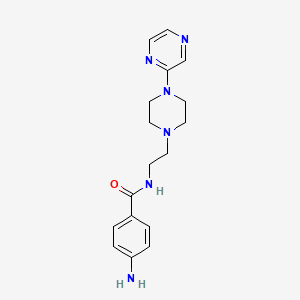
![3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950964.png)

